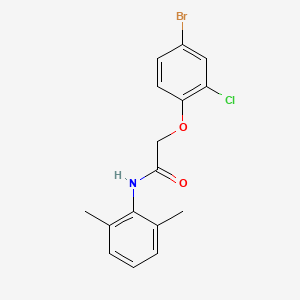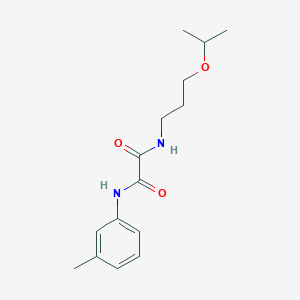![molecular formula C18H21N3O3 B4941802 3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide](/img/structure/B4941802.png)
3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide is a complex organic compound that features both oxazolidine and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common route includes the formation of the oxazolidine ring followed by the introduction of the pyridine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of bacteria by interfering with protein synthesis or cell wall formation. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring and are known for their antimicrobial properties.
Pyridine derivatives: These compounds share the pyridine moiety and are used in various chemical and pharmaceutical applications.
Uniqueness
3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide is unique due to the combination of the oxazolidine and pyridine moieties in a single molecule. This unique structure may confer specific properties, such as enhanced antimicrobial activity or improved stability, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(9-12-21-11-5-13-23-21)20-14-15-6-4-10-19-18(15)24-16-7-2-1-3-8-16/h1-4,6-8,10H,5,9,11-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZTRUFLSBMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCC(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)

![3-{[(4-Butoxy-3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4941746.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)
![6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B4941763.png)

![methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[methyl(1,2-oxazol-5-ylmethyl)carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B4941777.png)

![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4941784.png)

![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)
![4,4'-[(6-phenyl-2,4-pyrimidinediyl)bis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B4941813.png)
